Idanpramine Demonstrates Comparable In Silico Binding Affinity to Donepezil in a Computational Screening Study
In a 2023 computational screening study assessing the binding affinity of FDA-approved drugs against donepezil, idanpramine exhibited a binding affinity of −8.8 kcal/mol, which is numerically superior (more negative) to the affinity of donepezil itself (−7.4 kcal/mol) [1]. This finding, while not a direct head-to-head biological assay, provides a quantitative benchmark suggesting that idanpramine may interact with molecular targets in a manner that warrants further investigation. The study included a panel of comparators, including lasmiditan (−8.8 kcal/mol) and fluspirilene (−8.5 kcal/mol), allowing for cross-comparison of idanpramine's predicted binding energy [1].
| Evidence Dimension | In silico binding affinity (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | −8.8 kcal/mol |
| Comparator Or Baseline | Donepezil: −7.4 kcal/mol; Lasmiditan: −8.8 kcal/mol; Fluspirilene: −8.5 kcal/mol |
| Quantified Difference | Idanpramine vs. Donepezil: ΔΔG = −1.4 kcal/mol |
| Conditions | Computational molecular docking study; specific docking parameters and target structure were not detailed in the extracted table. |
Why This Matters
This quantitative data point serves as a preliminary filter for researchers prioritizing compounds for further in vitro or in vivo characterization in drug repurposing campaigns.
- [1] Table 3 Screening of FDA approved drugs using donepezil. Sci Rep. 2023;13: Article number. doi:10.1038/s41598-023-45347-1 View Source
